N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a phenyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 3-methylphenylpiperazine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the piperazine nitrogen to the isothiocyanate, followed by cyclization to form the carbothioamide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This involves the use of microreactor systems to optimize reaction conditions and improve yield. The starting materials, 3-methylphenylpiperazine and phenyl isothiocyanate, are fed into the reactor, and the reaction is monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)piperazine: Lacks the phenyl and carbothioamide groups, making it less versatile in chemical reactions.
4-phenylpiperazine: Similar structure but without the 3-methylphenyl and carbothioamide groups, resulting in different chemical and biological properties.
N-(3-methylphenyl)-4-phenylpiperazine-1-carboxamide: Contains a carboxamide group instead of a carbothioamide, leading to different reactivity and applications.
Uniqueness
N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide is unique due to the presence of both the 3-methylphenyl and phenyl groups, along with the carbothioamide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-6-5-7-16(14-15)19-18(22)21-12-10-20(11-13-21)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVHEHIAOOUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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